4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))
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Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) is an organic compound known for its unique structure and properties It consists of four 1,1’-biphenyl-3-carbaldehyde units connected by an ethene-1,1,2,2-tetrayl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-biphenyl-3-carbaldehyde.
Coupling Reaction: The 1,1’-biphenyl-3-carbaldehyde units are then coupled using an ethene-1,1,2,2-tetrayl linker. This step often requires a catalyst, such as palladium, and specific reaction conditions, including temperature and solvent choice.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form stable complexes with metal ions.
Fluorescent Dyes: Employed in the synthesis of fluorescent dyes for biological imaging and diagnostic applications.
Mechanism of Action
The mechanism by which 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) exerts its effects depends on its specific application:
In COFs and MOFs: The compound acts as a linker, facilitating the formation of porous structures through covalent bonding with other building blocks.
In Chemical Sensors: It forms complexes with metal ions, leading to changes in optical or electrical properties that can be detected and measured.
In Fluorescent Dyes: The compound’s conjugated structure allows it to absorb and emit light, making it useful for imaging applications.
Comparison with Similar Compounds
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) can be compared with other similar compounds, such as:
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde: Similar structure but with different substituents on the aromatic rings[][1].
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile: Contains nitrile groups instead of aldehyde groups, leading to different reactivity and applications[][1].
The uniqueness of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3-carbaldehyde)) lies in its specific combination of functional groups and its ability to form stable, conjugated structures, making it valuable for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
3-[4-[1,2,2-tris[4-(3-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36O4/c55-33-37-5-1-9-49(29-37)41-13-21-45(22-14-41)53(46-23-15-42(16-24-46)50-10-2-6-38(30-50)34-56)54(47-25-17-43(18-26-47)51-11-3-7-39(31-51)35-57)48-27-19-44(20-28-48)52-12-4-8-40(32-52)36-58/h1-36H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNVCCXUOKDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC(=C4)C=O)C5=CC=C(C=C5)C6=CC=CC(=C6)C=O)C7=CC=C(C=C7)C8=CC=CC(=C8)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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